6-(2-Phenylethyl)pyrimidin-4-amine 6-(2-Phenylethyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1552931-61-9
VCID: VC3113473
InChI: InChI=1S/C12H13N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15)
SMILES: C1=CC=C(C=C1)CCC2=CC(=NC=N2)N
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

6-(2-Phenylethyl)pyrimidin-4-amine

CAS No.: 1552931-61-9

Cat. No.: VC3113473

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Phenylethyl)pyrimidin-4-amine - 1552931-61-9

Specification

CAS No. 1552931-61-9
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 6-(2-phenylethyl)pyrimidin-4-amine
Standard InChI InChI=1S/C12H13N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15)
Standard InChI Key DXDRSPWCCJGNIC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC2=CC(=NC=N2)N
Canonical SMILES C1=CC=C(C=C1)CCC2=CC(=NC=N2)N

Introduction

Chemical Structure and Basic Properties

6-(2-Phenylethyl)pyrimidin-4-amine is a pyrimidine derivative with a phenylethyl group at the 6-position and an amino group at the 4-position. The compound has several key identifiers and physical properties that characterize its structure and behavior.

Molecular Identification

PropertyValue
PubChem CID112716808
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
IUPAC Name6-(2-phenylethyl)pyrimidin-4-amine
CAS Number1552931-61-9
InChI KeyDXDRSPWCCJGNIC-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCC2=CC(=NC=N2)N

Source: PubChem database information for the compound .

Structural Characteristics

The structure of 6-(2-Phenylethyl)pyrimidin-4-amine features a pyrimidine ring with two key substituents:

  • An amino (-NH₂) group at the 4-position, which contributes to hydrogen bonding capabilities

  • A phenylethyl chain (C₆H₅CH₂CH₂-) at the 6-position, providing hydrophobic properties and potential for π-π interactions

This combination of hydrophilic and hydrophobic elements creates an amphipathic molecule with potential for diverse biological interactions .

Physicochemical Properties

Understanding the physicochemical properties of 6-(2-Phenylethyl)pyrimidin-4-amine provides insights into its potential behavior in biological systems and pharmaceutical applications.

Predicted Properties

PropertyPredicted Value
SolubilityModerately soluble in organic solvents; limited water solubility
LogPApproximately 2.5-3.0 (estimated based on similar structures)
pKaAmino group: approximately 4-5
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (ring nitrogens and amino group)
Topological Polar Surface Area~65 Ų

These properties suggest that 6-(2-Phenylethyl)pyrimidin-4-amine would have moderate membrane permeability while maintaining sufficient water solubility for biological applications .

Structural Relationships and Analogues

6-(2-Phenylethyl)pyrimidin-4-amine belongs to a broader family of substituted pyrimidines with diverse biological activities. Understanding its structural relationships provides context for its potential applications.

Related Pyrimidine Derivatives

Several structurally related compounds have been studied extensively:

  • 6-Phenylpyrimidine derivatives: Compounds with direct phenyl substitution at the 6-position often exhibit kinase inhibitory activity .

  • 4-Aminopyrimidines: The 4-amino substitution pattern is common in compounds with diverse biological activities, including antimicrobial and anticancer properties .

  • 2,4-Diaminopyrimidines: Extension of the amino substitution pattern to include the 2-position often enhances biological activity, particularly for compounds targeting dihydrofolate reductase .

  • Fused ring systems: Derivatives like pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines represent extended structural modifications with enhanced binding properties .

Structure-Activity Relationships

Analysis of related compounds suggests several key structure-activity relationships that may apply to 6-(2-Phenylethyl)pyrimidin-4-amine:

  • The amino group at the 4-position typically serves as a hydrogen bond donor in interactions with biological targets .

  • The phenylethyl substituent provides hydrophobic interactions and may enhance binding to protein pockets containing aromatic or aliphatic residues .

  • The flexible ethyl linker between the pyrimidine core and the phenyl ring allows conformational adaptation for optimal binding to target proteins .

Computational Analysis and Binding Predictions

Molecular modeling and computational analysis provide insights into the potential binding modes of 6-(2-Phenylethyl)pyrimidin-4-amine with biological targets.

Predicted Binding Modes

Based on docking studies of related compounds, 6-(2-Phenylethyl)pyrimidin-4-amine could potentially adopt either vertical or horizontal binding modes within protein binding sites:

  • Vertical binding mode: The pyrimidine ring forms hydrogen bonds with the hinge region residues while the phenylethyl group extends into hydrophobic pocket I.

  • Horizontal binding mode: The pyrimidine scaffold interacts with multiple residues including hydrophobic and polar amino acids, while the phenylethyl group occupies a different region of the binding site .

These binding modes would be influenced by the specific target protein architecture and the presence of substituents on the pyrimidine scaffold.

Key Binding Interactions

Critical binding interactions for 6-(2-Phenylethyl)pyrimidin-4-amine likely include:

  • Hydrogen bonding between the pyrimidine N1 nitrogen and backbone NH of target proteins (e.g., Cys917 in VEGFR-2 or Tyr683 in PDGFR-β)

  • Hydrophobic interactions between the phenylethyl group and lipophilic residues such as leucine and valine

  • Potential hydrogen bonding involving the 4-amino group and nearby polar residues

Synthesis Applications and Medicinal Chemistry

The unique structure of 6-(2-Phenylethyl)pyrimidin-4-amine makes it valuable both as a final compound of interest and as an intermediate in the synthesis of more complex molecules.

As a Chemical Building Block

The compound could serve as a valuable intermediate in the synthesis of:

  • Extended heterocyclic systems including fused ring structures

  • Conjugates with additional pharmacophores

  • Prodrugs with modified pharmacokinetic properties

The amino group provides a convenient handle for further functionalization, while the phenylethyl substituent offers opportunities for structural elaboration .

Medicinal Chemistry Applications

From a medicinal chemistry perspective, 6-(2-Phenylethyl)pyrimidin-4-amine represents an interesting scaffold for drug development due to:

  • Favorable "drug-like" properties within Lipinski's rule of five parameters

  • Balanced lipophilicity and hydrophilicity

  • Potential for structural modification to optimize target interactions

  • Structural similarities to known bioactive compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator